(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
CAS No.: 86674-78-4
Cat. No.: VC3346734
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86674-78-4 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | (2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1 |
| Standard InChI Key | RCDXPYXXFNYXKK-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C |
| SMILES | CC(C)C(C(=O)O)NC(=O)NC(C)(C)C |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)NC(C)(C)C |
Introduction
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid is a complex organic compound with a specific stereochemistry, indicated by the "(2S)" notation, which refers to its absolute configuration. This compound belongs to the carbamate family, known for their diverse biological activities and applications in pharmaceuticals and chemical synthesis.
Storage and Handling
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UN Number: 0 (Not classified as dangerous goods)
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Dangerous Goods Class: 0
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Packing Group: 0
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Storage Temperature: Not specified, but generally stored at room temperature in a dry environment.
Synthesis and Preparation
The synthesis of (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid typically involves the reaction of a protected amino acid with tert-butyl isocyanate. This process requires careful control of reaction conditions to maintain the desired stereochemistry.
General Synthesis Steps
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Starting Material Preparation: The synthesis begins with an appropriate amino acid, such as L-valine or a similar compound, which is then protected to prevent unwanted side reactions.
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Reaction with tert-Butyl Isocyanate: The protected amino acid is reacted with tert-butyl isocyanate in the presence of a base to form the carbamate.
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Deprotection and Purification: After the carbamate formation, the protecting groups are removed, and the product is purified using chromatography or crystallization techniques.
Biological and Chemical Applications
While specific biological activities of (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid are not widely documented, carbamate derivatives are known for their diverse applications:
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Pharmaceuticals: Carbamates are used in various pharmaceutical applications, including as local anesthetics and antituberculotics .
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Chemical Synthesis: They serve as intermediates in the synthesis of more complex molecules, such as peptides and other biologically active compounds.
Potential Biological Activities
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